molecular formula C10H16ClN3O3 B2629027 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride CAS No. 175290-73-0

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride

Cat. No.: B2629027
CAS No.: 175290-73-0
M. Wt: 261.71
InChI Key: CYJCOTAARZHJEO-UHFFFAOYSA-N
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Description

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride is a chemical compound with the molecular formula C10H16ClN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring and a hydrazide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through the reaction of a dicarbonyl compound with ammonia or an amine under acidic or basic conditions.

    Introduction of the Hydrazide Group: The hydrazide group is introduced by reacting the pyrrolidine derivative with hydrazine or a hydrazine derivative. This step often requires controlled temperatures and the presence of a catalyst to ensure high yield and purity.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for enhancing the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring consistent product quality.

    Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.

    Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, depending on the reaction type.

Major Products Formed

Scientific Research Applications

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid
  • 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide
  • 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazone

Uniqueness

Compared to similar compounds, 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride is unique due to its specific hydrazide group, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)hexanehydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.ClH/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;/h5-6H,1-4,7,11H2,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJCOTAARZHJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175290-73-0
Record name E-Maleimidocaproic acid hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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